molecular formula C20H16N4O2S B11012133 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11012133
M. Wt: 376.4 g/mol
InChI Key: OSZUPHLAJOIOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole ring substituted with 4,5-dimethyl groups and a benzamide moiety linked to a 4-oxoquinazolin-3(4H)-yl group. The Z-configuration at the thiazole-imine bond is critical for its structural stability. The quinazolinone moiety is notable for its role in biological interactions, particularly in kinase inhibition and anticancer activity .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H16N4O2S/c1-12-13(2)27-20(22-12)23-18(25)14-7-9-15(10-8-14)24-11-21-17-6-4-3-5-16(17)19(24)26/h3-11H,1-2H3,(H,22,23,25)

InChI Key

OSZUPHLAJOIOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the quinazolinone moiety, and finally, the coupling of these intermediates with a benzamide derivative. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide exhibit promising anticancer properties. For instance, research has shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted the efficacy of thiazole-based compounds in targeting specific cancer pathways, suggesting potential for further development in anticancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of thiazole and quinazoline can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In one study, a related compound demonstrated significant reduction in inflammation markers in animal models, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have reported that thiazole derivatives possess broad-spectrum antimicrobial properties against various pathogens. In vitro tests showed that compounds with similar structures effectively inhibited bacterial growth, indicating potential for use in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A multicenter trial evaluated the anticancer effects of a thiazole derivative closely related to this compound in patients with late-stage cancer. The results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on placebo. The study employed a double-blind design and utilized imaging techniques to assess tumor response over six months .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, researchers tested a thiazole-based compound similar to this compound. The treated group exhibited lower levels of inflammatory markers and improved mobility compared to controls. Histological analysis revealed reduced synovial inflammation and cartilage degradation .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Substituent Variations on the Thiazole/Thiadiazole Core

The compound’s 4,5-dimethylthiazole core distinguishes it from analogs in the literature. For example:

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () replaces the thiazole with a thiadiazole ring and introduces a dimethylamino-acryloyl group. This enhances π-conjugation but reduces steric bulk compared to the dimethyl substitution in the target compound .

Benzamide Modifications

The benzamide group in the target compound is functionalized with a 4-oxoquinazolin-3-yl group, unlike simpler benzamide derivatives:

  • N-[(2Z)-4-(4-Methoxyphenyl)-3,5-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide () replaces benzamide with an aniline group and adds methoxyphenyl substituents, altering electronic properties and solubility via salt formation .

Spectral and Analytical Data

Key spectral comparisons include:

  • IR Spectroscopy: The target compound’s carbonyl peaks (C=O from benzamide and quinazolinone) would appear near 1680–1700 cm⁻¹, similar to compound 4g (1690, 1638 cm⁻¹ for dual C=O groups) .
  • Mass Spectrometry: The molecular ion (M⁺) of the target compound (estimated MW ~406 g/mol) would differ from 4g (MW 392.48 g/mol) due to the quinazolinone moiety .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazole 4,5-dimethyl; 4-oxoquinazolin-3-yl ~406 Quinazolinone for kinase inhibition
4g () Thiadiazole 3-Methylphenyl; dimethylamino-acryloyl 392.48 Dual carbonyl groups, extended conjugation
7a () Thiazole Phenyl; ethyl ~335 Hydrophobic, simple aryl substitution
Compound Thiazole 4-Methoxyphenyl; diphenyl; HBr salt ~523 Salt form enhances solubility

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound notable for its unique structural features, including thiazole and quinazoline moieties. These structural elements suggest potential pharmacological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂S₂
Molecular Weight301.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and quinazoline have shown efficacy against various bacterial strains. A study demonstrated that thiazole-based compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro assays. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In one study, a thiazole derivative demonstrated a reduction in cytokine levels by approximately 40% at a concentration of 25 µM .

Acetylcholinesterase Inhibition

Compounds containing thiazole cores have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In silico studies suggest that this compound may interact effectively with the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiazole derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound exhibited significant antibacterial activity with an average MIC value of 20 µg/mL against Gram-positive bacteria .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), researchers observed that treatment with thiazole derivatives significantly reduced paw edema in rats. The reduction was measured at 30% compared to control groups after 24 hours post-treatment .

Q & A

Q. Methodology :

  • Step 1 : Re-run spectra under varied conditions (temperature, solvent).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

What strategies are recommended for enhancing the compound’s solubility in biological assays without altering its activity?

Advanced Research Focus
Poor solubility in aqueous media is common for fused heterocycles. Solutions include:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain cellular viability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEGylated side chains) on the benzamide moiety .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability while preserving the core structure .

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase domains (e.g., EGFR or CDK2). The thiazole ring’s dimethyl groups show hydrophobic contacts, while the quinazolinone participates in H-bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify critical residues for mutagenesis studies .

Q. Example Findings :

  • Binding Energy : –9.2 kcal/mol (predicted for EGFR) with a RMSD <2.0 Å .

What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced Research Focus

  • Core Modifications : Vary substituents on the thiazole (e.g., electron-withdrawing groups at C4/C5) and quinazolinone (e.g., halogenation at C6/C7) to assess potency shifts .
  • Pharmacophore Mapping : Identify essential motifs (e.g., the benzamide linker’s planarity) using 3D-QSAR models .

Q. Basic Research Focus

  • HPLC-MS : Purity >95% (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.4%) .
  • FT-IR : Confirm carbonyl stretches (1680–1700 cm1^{-1}) for benzamide and quinazolinone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.